1-(2-Benzylbenzofuran-3-yl)ethanone
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Overview
Description
1-(2-Benzylbenzofuran-3-yl)ethanone is an organic compound with the molecular formula C17H14O2. . This compound features a benzofuran ring system substituted with a benzyl group and an ethanone moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Benzylbenzofuran-3-yl)ethanone typically involves the condensation of 2-benzylbenzofuran with ethanone derivatives under specific reaction conditions. One common method includes the use of Friedel-Crafts acylation, where 2-benzylbenzofuran reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Benzylbenzofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone moiety can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X) under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated benzofuran derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Benzylbenzofuran-3-yl)ethanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 1-(3-Methyl-1-benzofuran-2-yl)ethanone
- 2-Benzylbenzofuran
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Comparison: 1-(2-Benzylbenzofuran-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
77071-96-6 |
---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(2-benzyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C17H14O2/c1-12(18)17-14-9-5-6-10-15(14)19-16(17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
ROUMXZWOBYHRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(OC2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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